9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
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Overview
Description
9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is notable for its unique structure, which includes a fused oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a suitable oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in acetic acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another quinoline derivative with antibacterial properties.
Uniqueness
9-fluoro-5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is unique due to its fused oxazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C14H14FNO3 |
---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
7-fluoro-10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione |
InChI |
InChI=1S/C14H14FNO3/c1-7-6-14(2,3)16-11-9(7)4-8(15)5-10(11)19-13(18)12(16)17/h4-5,7H,6H2,1-3H3 |
InChI Key |
KKWSNKOLOMRXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3OC(=O)C2=O)F)(C)C |
Origin of Product |
United States |
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